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molecular formula C16H24 B8767844 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene CAS No. 2084-69-7

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene

Cat. No. B8767844
M. Wt: 216.36 g/mol
InChI Key: JIVANURAWUCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515990

Procedure details

p-cymene is reacted with t-butylchloride, neohexene and a mixture of aluminium chloride and triethylaluminium to form 1,1,3,4,4,6-hexamethyl tetralin by the general process described in U.S. Pat. No. 3,856,875 or Japanese 79125647 but modified by cooling the reaction mixture by including dichloromethane in it and refluxing this from the mixture at about 20 mm Hg, thereby maintaining a reaction temperature of about -15° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:6][CH:7]=1.[C:11](Cl)(C)(C)C.[CH2:16]=[CH:17][C:18](C)([CH3:20])[CH3:19].[Cl-].[Al+3].[Cl-].[Cl-].C([Al](CC)CC)C>>[CH3:9][C:8]1([CH3:11])[C:5]2[C:6](=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[C:18]([CH3:20])([CH3:19])[CH:17]([CH3:16])[CH2:10]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C(C2=CC(=CC=C12)C)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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